N-(4-oxo-2,3-dihydrochromen-3-yl)-3-phenylthiophene-2-carboxamide
Description
N-(4-oxo-2,3-dihydrochromen-3-yl)-3-phenylthiophene-2-carboxamide is a complex organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone moiety fused with a thiophene ring and a carboxamide group
Properties
IUPAC Name |
N-(4-oxo-2,3-dihydrochromen-3-yl)-3-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c22-18-15-8-4-5-9-17(15)24-12-16(18)21-20(23)19-14(10-11-25-19)13-6-2-1-3-7-13/h1-11,16H,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKXEUIVYVVMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)NC(=O)C3=C(C=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2,3-dihydrochromen-3-yl)-3-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with thiophene-2-carboxylic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to form the intermediate product, which is then treated with an amine to yield the final carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2,3-dihydrochromen-3-yl)-3-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(4-oxo-2,3-dihydrochromen-3-yl)-3-phenylthiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds with a similar chromenone structure but lacking the thiophene ring.
Thiophene Carboxamides: Compounds with a thiophene ring and carboxamide group but different substituents.
Uniqueness
N-(4-oxo-2,3-dihydrochromen-3-yl)-3-phenylthiophene-2-carboxamide is unique due to its combined chromenone and thiophene moieties, which confer distinct chemical and biological properties
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